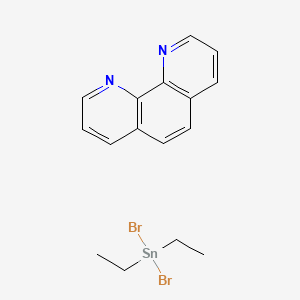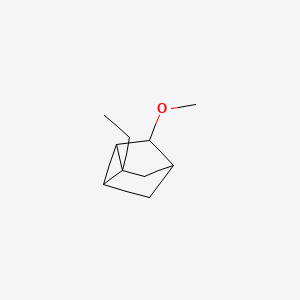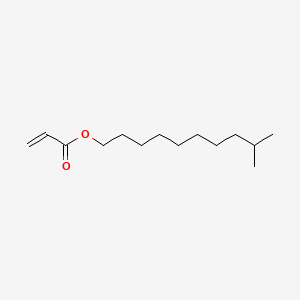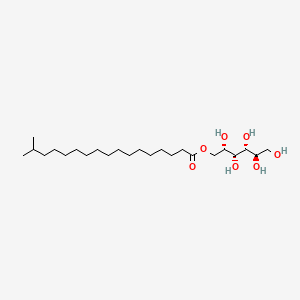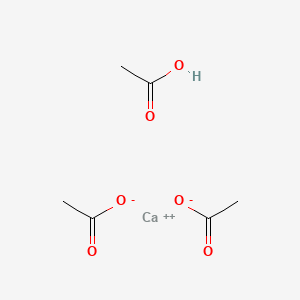
Calcium hydrogen triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydrogen triacetate, also known as calcium acetate monohydrate, is a chemical compound with the formula CaH(C2H3O2)3. It is a white, crystalline solid that is soluble in water. This compound is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydrogen triacetate can be synthesized through the reaction of calcium carbonate with acetic acid. The reaction is typically carried out in an aqueous medium, and the product is crystallized from the solution. The reaction can be represented as follows:
CaCO3+3CH3COOH→CaH(C2H3O2)3+CO2+H2O
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of acetic acid to a slurry of calcium carbonate, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium hydrogen triacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form calcium acetate and acetic acid.
Decomposition: Upon heating, it decomposes to form calcium carbonate, acetic acid, and water.
Complexation: It can form complexes with various metal ions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: Heating is required, usually at temperatures above 200°C.
Complexation: Various metal salts can be used as reagents, and the reactions are typically carried out in aqueous solutions.
Major Products Formed
Hydrolysis: Calcium acetate and acetic acid.
Decomposition: Calcium carbonate, acetic acid, and water.
Complexation: Metal-acetate complexes.
Scientific Research Applications
Calcium hydrogen triacetate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: It is used in the preparation of biological buffers and as a calcium source in cell culture media.
Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.
Industry: It is used in the production of various industrial products, including plastics, textiles, and food additives.
Mechanism of Action
The mechanism of action of calcium hydrogen triacetate involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity.
Signal Transduction: Calcium ions play a crucial role in cellular signal transduction pathways, including muscle contraction and neurotransmitter release.
Structural Roles: Calcium ions are essential for the structural integrity of bones and teeth.
Comparison with Similar Compounds
Similar Compounds
Calcium acetate: Similar in structure but lacks the hydrogen ion.
Calcium propionate: Similar in function but has a different organic acid component.
Calcium lactate: Similar in function but derived from lactic acid.
Uniqueness
Calcium hydrogen triacetate is unique due to its specific chemical structure, which allows it to undergo distinct reactions and form unique complexes. Its ability to release calcium ions in a controlled manner makes it valuable in various applications.
Properties
CAS No. |
66905-25-7 |
|---|---|
Molecular Formula |
C6H10CaO6 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
calcium;acetic acid;diacetate |
InChI |
InChI=1S/3C2H4O2.Ca/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+2/p-2 |
InChI Key |
DGPUYHMCOANORE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


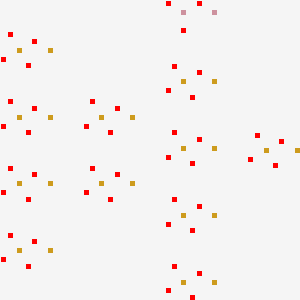
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
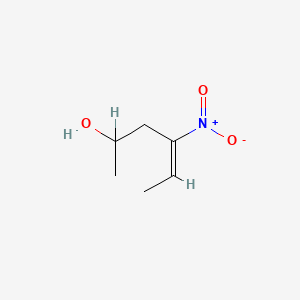
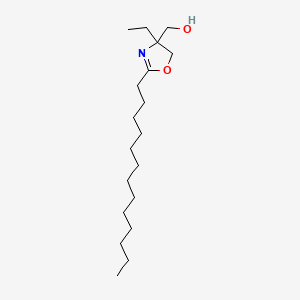
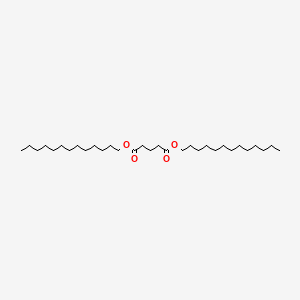
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
